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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

Get Quote

Structural Characterization, Pharmacodynamics, and
Experimental Protocols[1]
Executive Summary
AFR-605 (Free Base) is a high-affinity, selective antagonist of the 5-HT4 serotonin receptor.[1]

Chemically distinct as an indazole-3-carboxamide derivative, it is utilized primarily in

neuropharmacology and gastroenterology research to delineate the role of serotonergic

signaling in smooth muscle motility and cognitive modulation.[1]

Unlike its hydrochloride salt counterpart, the free base form of AFR-605 (C₂₄H₃₁N₅O) offers

specific utility in lipophilic membrane permeability assays and non-ionic formulation studies.[1]

This guide provides a definitive technical breakdown of its structure, mechanism of action

(MoA), and validated handling protocols.

Chemical Identity & Physiochemical Properties[1]
Structural Analysis
AFR-605 is characterized by a core indazole scaffold substituted at the N1 position with an

isopropyl group and linked via a carboxamide to a piperidine ring.[1] The piperidine nitrogen is
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further functionalized with a 2-(2-pyridinyl)ethyl moiety.[1]

IUPAC Name: N-((1-(2-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)-1-isopropyl-1H-indazole-3-

carboxamide[1][2]

Canonical SMILES:

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=NC=CC=C4

Physiochemical Data Table
Property Value Notes

CAS No. 214707-81-0 Free Base specific

Molecular Formula C₂₄H₃₁N₅O

Molecular Weight 405.54 g/mol

Appearance White to off-white solid

Solubility DMSO (>20 mg/mL); Ethanol
Low aqueous solubility in free

base form

pA₂ Value 10.8
Indicates sub-nanomolar

affinity [1]

Storage -20°C (Desiccated)
Stable for >2 years if protected

from moisture

Mechanism of Action (MoA)
5-HT4 Receptor Antagonism
AFR-605 functions as a competitive antagonist at the 5-HT4 receptor, a G-protein-coupled

receptor (GPCR) positively coupled to Gs proteins.[1]

Endogenous Pathway: Under normal physiological conditions, Serotonin (5-HT) binds to 5-

HT4, triggering the exchange of GDP for GTP on the Gαs subunit.[1] This activates Adenylyl

Cyclase (AC), leading to an accumulation of cAMP and activation of Protein Kinase A (PKA).

[1] In the gastrointestinal tract (e.g., esophageal tunica), this cascade typically mediates

smooth muscle relaxation or cholinergic transmission enhancement.[1]
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AFR-605 Blockade: AFR-605 binds with high affinity (pA₂ = 10.8), sterically preventing 5-HT

binding.[1] This blockade inhibits the downstream cAMP/PKA cascade, thereby preventing

serotonin-induced relaxation or pro-kinetic effects.[1]

Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism of AFR-605 within the Gs-coupled

signaling cascade.
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Figure 1: Mechanism of AFR-605 antagonism at the 5-HT4 receptor interface.[1][2][3][4]
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Experimental Protocols
Stock Solution Preparation (Free Base)
The free base form is hydrophobic.[1] Direct dissolution in aqueous buffers will result in

precipitation.[1]

Weighing: Accurately weigh 10 mg of AFR-605 Free Base.

Solvent Choice: Add 1.0 mL of high-purity DMSO (Dimethyl Sulfoxide).[1] Vortex for 30

seconds until the solution is completely clear.

Result: 10 mg/mL (~24.6 mM) Stock Solution.[1]

Aliquot & Storage: Aliquot into light-protective amber vials (50 µL each) to avoid freeze-thaw

cycles. Store at -20°C.

Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., Krebs-

Henseleit solution) immediately prior to use to minimize solvent toxicity (final DMSO < 0.1%).

[1]

Biological Validation: Rat Esophageal Tunica Assay
This assay is the gold standard for verifying AFR-605 potency [1].[1]

Objective: Measure the inhibition of serotonin-induced relaxation in carbachol-precontracted

tissue.

Workflow:

Tissue Prep: Isolate the tunica muscularis mucosae from the rat esophagus.[1] Mount in

organ baths containing oxygenated Krebs solution at 37°C.[1]

Pre-contraction: Induce sustained contraction using Carbachol (3 µM).[1] Wait for a stable

baseline tension.[1]

Agonist Curve (Control): Apply cumulative concentrations of 5-HT (1 nM – 10 µM) to

establish a relaxation response curve (EC₅₀). Washout.
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Antagonist Incubation: Incubate tissue with AFR-605 (e.g., 1 nM, 10 nM) for 30 minutes.[1]

Re-challenge: Repeat the 5-HT cumulative dosing.

Analysis: A rightward shift in the 5-HT dose-response curve without depression of the

maximum response (Schild analysis) confirms competitive antagonism.[1]

Expected Result: pA₂ ≈ 10.8 (extremely potent shift).[1]

Synthesis Pathway Summary
Understanding the synthesis aids in identifying impurities.[1] The synthesis of AFR-605 typically

follows a convergent route [1]:

Core Formation: 1-isopropyl-1H-indazole-3-carboxylic acid is activated (e.g., via CDI or acid

chloride).[1]

Amide Coupling: The activated acid is reacted with 4-(aminomethyl)piperidine (protected or

unprotected) to form the intermediate amide.[1]

N-Alkylation (Critical Step): The piperidine nitrogen is alkylated using 2-vinylpyridine in a

Michael-type addition (often catalyzed by acetic acid/water at 95°C) to yield the final AFR-

605 structure.[1]

Note: The use of 2-vinylpyridine is specific for generating the ethyl-pyridine tail.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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